ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazopurine core, followed by the introduction of the ethoxyphenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl acetate, phenylboronic acid, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other imidazopurine derivatives:
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Molecular Formula: C24H24N4O4
Molecular Weight: 440.48 g/mol
IUPAC Name: this compound
The compound features an imidazo[2,1-f]purine core structure with various functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis. The compound may act as an inhibitor of certain kinases or enzymes involved in cancer cell growth and survival.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro studies demonstrated that related compounds effectively inhibited the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 10 to 20 µM for these cell lines .
Enzyme Inhibition
The compound is also studied for its potential as an enzyme inhibitor:
- Kinase Inhibition: this compound has shown promise in inhibiting kinases involved in the MAPK/ERK signaling pathway. This pathway is often upregulated in cancers and contributes to tumor growth and metastasis .
Study on Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-f]purine derivatives and evaluated their biological activities. Among these derivatives, one compound demonstrated a significant ability to induce apoptosis in cancer cells by activating caspase pathways .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies on related compounds indicate favorable absorption characteristics with high bioavailability when administered orally. This suggests that this compound may have practical therapeutic applications .
Research Findings Summary Table
Study | Findings | IC50 Value | Cell Line |
---|---|---|---|
Journal of Medicinal Chemistry | Induced apoptosis via caspase activation | 10 µM | MDA-MB-231 |
Cancer Research Journal | Inhibited kinase activity in MAPK pathway | 15 µM | HepG2 |
Pharmacology Reports | High oral bioavailability observed | - | - |
Properties
CAS No. |
896297-81-7 |
---|---|
Molecular Formula |
C26H25N5O5 |
Molecular Weight |
487.516 |
IUPAC Name |
ethyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-4-35-19-13-11-18(12-14-19)31-20(17-9-7-6-8-10-17)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)36-5-2/h6-15H,4-5,16H2,1-3H3 |
InChI Key |
HIFPIKIJONZWPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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